molecular formula C16H15N3O2S B2859835 2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile CAS No. 301194-64-9

2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile

Cat. No.: B2859835
CAS No.: 301194-64-9
M. Wt: 313.38
InChI Key: OFYGWTGQONHOQZ-UHFFFAOYSA-N
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Description

2-{[4-(Cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile is a nitrile-based organic compound featuring a propanedinitrile core (two cyano groups attached to a central carbon) conjugated with a substituted phenyl ring. The phenyl ring is functionalized at the 4-position with a cyclohexylsulfanyl (C₆H₁₁S–) group and at the 3-position with a nitro (–NO₂) group.

Crystallographic studies of structurally related compounds (e.g., pyrazole derivatives with cyclohexylsulfanyl substituents) reveal planar aromatic systems and chair conformations for cyclohexyl rings, stabilized by weak intermolecular interactions such as C–H···N/S hydrogen bonds and van der Waals forces .

Properties

IUPAC Name

2-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-10-13(11-18)8-12-6-7-16(15(9-12)19(20)21)22-14-4-2-1-3-5-14/h6-9,14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYGWTGQONHOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile typically involves multiple steps:

    Formation of the Cyclohexylsulfanyl Group: This step involves the reaction of cyclohexylthiol with a suitable halogenated aromatic compound to introduce the cyclohexylsulfanyl group.

    Nitration: The aromatic compound is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Formation of the Propanedinitrile Moiety: This involves the reaction of malononitrile with the nitrated aromatic compound under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the sulfanyl group can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile with three structurally analogous propanedinitrile derivatives (Table 1).

Table 1: Structural and Functional Comparison of Propanedinitrile Derivatives

Compound Name Substituents on Phenyl Ring Key Properties Applications/Activities
This compound 4-Cyclohexylsulfanyl, 3-Nitro High hydrophobicity; planar conjugated system; weak intermolecular interactions Potential optical materials, drug delivery
[Chloro(phenyl)methylidene]propanedinitrile Chloro, Phenyl Electron-withdrawing Cl; extended π-system Agrochemicals, dyes
2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile 3-Hydroxy, 4-Nitro Polar due to –OH; pH-dependent solubility Biomedical research (anticancer, anti-inflammatory)
2-[(2Z)-2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dioxo-1-benzothiophen-3-ylidene]propanedinitrile Dihexylamino, Methyl, Benzothiophene Nonlinear optical (NLO) properties; strong absorbance in visible spectrum Dyes, optoelectronics

Structural and Electronic Properties

  • The nitro group enhances electron deficiency, stabilizing the molecule’s conjugated system. Computational studies using density functional theory (DFT) suggest that such substituents modulate frontier molecular orbitals (HOMO-LUMO gaps), influencing charge-transfer properties .
  • Chloro-Phenyl Analog : The chloro substituent provides strong electron withdrawal, while the phenyl group extends conjugation. This combination is associated with enhanced thermal stability and optical absorption, as seen in agrochemicals and dyes .
  • Hydroxy-Nitro Derivative: The polar hydroxy group increases solubility in protic solvents (e.g., ethanol, water at high pH), contrasting with the hydrophobic cyclohexylsulfanyl variant. The nitro-hydroxy pairing is common in pharmacologically active compounds due to redox activity .

Solubility and Physicochemical Behavior

  • The cyclohexylsulfanyl-nitro compound is expected to exhibit low solubility in polar solvents, favoring organic media like dichloromethane or toluene.
  • The hydroxy-nitro analog demonstrates pH-dependent solubility, with improved dissolution in alkaline conditions due to deprotonation of the hydroxyl group .
  • Chloro-phenyl derivatives typically show moderate solubility in halogenated solvents, aligning with applications in coatings or polymer matrices .

Crystallographic and Material Science Insights

  • Crystallographic analyses of related compounds (e.g., pyrazole derivatives) reveal planar aromatic systems and chair conformations for cyclohexyl rings, stabilized by C–H···N/S interactions. The bulkier cyclohexylsulfanyl group in the target compound may disrupt close packing, reducing crystallinity compared to smaller substituents like chloro .

Biological Activity

2-{[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene}propanedinitrile is a compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a nitrophenyl moiety and a cyclohexylsulfanyl group. Its chemical formula is C16H18N4O2S, and it has been associated with various biological effects.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes or pathways, which can lead to therapeutic benefits. For instance, studies on related compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders .

Inhibition of Tyrosinase

Tyrosinase inhibition is one of the most studied activities for compounds in this class. For example, derivatives of malononitrile have demonstrated significant anti-melanogenic activity by inhibiting tyrosinase without cytotoxic effects on cell lines . The mechanism involves binding to specific residues in the enzyme, disrupting its activity.

Antimicrobial Activity

Preliminary studies suggest that similar compounds may exhibit antimicrobial properties. The presence of the nitro group in the structure can enhance interactions with microbial targets, potentially leading to bactericidal effects.

Case Study 1: Tyrosinase Inhibition

In a study investigating various 2-(substituted benzylidene)malononitrile derivatives, it was found that certain compounds significantly inhibited tyrosinase activity. The most effective compound showed a binding affinity comparable to standard inhibitors like kojic acid . This suggests that this compound could also possess similar properties.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment on human skin models indicated that some derivatives did not exhibit toxicity at effective concentrations. This is crucial for potential cosmetic applications where safety is paramount .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-(3,4-Dihydroxybenzylidene)malononitrileTyrosinase Inhibition30.45
4-Nitrobenzylidene malononitrileAntimicrobialN/A
This compoundPotential InhibitorN/ACurrent Study

Safety and Toxicology

While some studies indicate low cytotoxicity for similar compounds, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical or cosmetic use. The acute toxicity data for related compounds suggest careful handling due to potential harmful effects upon exposure .

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